molecular formula C14H15F2NO3 B2927912 (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone CAS No. 2329293-40-3

(4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone

Cat. No. B2927912
CAS RN: 2329293-40-3
M. Wt: 283.275
InChI Key: DQRNYSBFVOAPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone, also known as DF-MDBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of research chemicals and is commonly used in laboratories to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The exact mechanism of action of (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone is not fully understood. However, it is believed to interact with the dopamine and serotonin receptors in the brain, which are responsible for regulating mood, behavior, and cognition. (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone has been shown to have a high affinity for these receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
(4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to have anxiolytic and antidepressant effects, which may make it a potential treatment for anxiety and depression. (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone has also been shown to increase the release of dopamine and serotonin in the brain, which may improve mood and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone in lab experiments is its high purity and consistency. This ensures that the results obtained from experiments are reliable and reproducible. However, one of the limitations of using (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols to avoid any adverse effects.

Future Directions

There are several future directions for the use of (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone in scientific research. One potential area of research is the development of new compounds that have similar effects to (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone but with fewer side effects. Another area of research is the study of the long-term effects of (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone on the human body, as well as its potential for addiction and abuse. Additionally, (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its high purity and consistency make it a valuable tool for studying the biochemical and physiological effects of various compounds. While there are some limitations to its use, the potential benefits of (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone make it a promising area of research for the future.

Synthesis Methods

The synthesis of (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone involves the reaction of piperidine with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid to form the intermediate compound, which is then reacted with 4,4-difluorobenzophenone to form the final product. This synthesis method has been extensively studied and optimized to ensure the production of high-quality (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone has been widely used in scientific research to study the effects of various compounds on the human body. It is commonly used as a reference compound in drug development studies to compare the efficacy and safety of new compounds. (4,4-Difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone is also used in studies related to drug metabolism and pharmacokinetics to understand how drugs are metabolized and eliminated from the body.

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c15-14(16)4-6-17(7-5-14)13(18)10-2-1-3-11-12(10)20-9-8-19-11/h1-3H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRNYSBFVOAPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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